Bis(2-methyl-2-butanyl) oxalate
Description
Bis(2-methyl-2-butanyl) oxalate is an organic oxalate ester with the molecular formula C₁₄H₂₆O₄. Structurally, it consists of two 2-methyl-2-butanyl (tert-pentyl) groups esterified to an oxalic acid backbone. This branched alkyl configuration confers distinct physicochemical properties, such as enhanced hydrophobicity and thermal stability compared to linear-chain oxalate esters. The tert-pentyl groups likely reduce water solubility and increase compatibility with nonpolar matrices, making it suitable for specialized industrial formulations.
Properties
CAS No. |
690-71-1 |
|---|---|
Molecular Formula |
C12H22O4 |
Molecular Weight |
230.30 g/mol |
IUPAC Name |
bis(2-methylbutan-2-yl) oxalate |
InChI |
InChI=1S/C12H22O4/c1-7-11(3,4)15-9(13)10(14)16-12(5,6)8-2/h7-8H2,1-6H3 |
InChI Key |
AIKZXVUWCRXZFS-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(C)OC(=O)C(=O)OC(C)(C)CC |
Origin of Product |
United States |
Preparation Methods
Procedure:
- Reagents : Anhydrous oxalic acid (1 eq), 2-methyl-2-butanol (2.2 eq), and concentrated sulfuric acid (0.1–1% w/w).
- Conditions : The mixture is refluxed at 110–130°C for 6–12 hours under inert atmosphere (argon/nitrogen). Water formed during the reaction is removed via azeotropic distillation or molecular sieves to shift equilibrium toward ester formation.
- Workup : The crude product is washed with sodium bicarbonate to neutralize residual acid, followed by purification via vacuum distillation or recrystallization from non-polar solvents (e.g., hexane).
Yield : 70–85%.
Key Advantage : Scalability and minimal requirement for specialized equipment.
Oxalyl Chloride Mediated Synthesis
For laboratories prioritizing reaction speed, oxalyl chloride is employed to bypass the equilibrium limitations of Fischer esterification. This method generates this compound under mild conditions.
Procedure:
- Reagents : Oxalyl chloride (1 eq), 2-methyl-2-butanol (2.2 eq), anhydrous pyridine (2.2 eq).
- Conditions : Oxalyl chloride is added dropwise to a chilled (−10°C) solution of the alcohol and pyridine in dichloromethane. The reaction is stirred at room temperature for 2–4 hours.
- Workup : The mixture is filtered to remove pyridinium hydrochloride, and the organic layer is washed with water. The ester is isolated via rotary evaporation.
Yield : 80–90%.
Key Advantage : High purity and reduced reaction time (≤4 hours).
Oxidative Carbonylation Using Carbon Monoxide
A catalytic approach leveraging palladium(II) chloride or copper(II) sulfate enables direct synthesis from carbon monoxide (CO) and 2-methyl-2-butanol. This method, derived from patent literature, avoids stoichiometric acid use.
Procedure:
- Reagents : CO gas (2–5 atm), 2-methyl-2-butanol, palladium(II) chloride (0.5–1 mol%), triethylamine (2 eq), and copper(II) sulfate (redox agent).
- Conditions : The reaction occurs in anhydrous alcohol at 100–150°C for 1–3 hours. Oxygen scavengers (e.g., molecular sieves) prevent over-oxidation to carbonate byproducts.
- Workup : The catalyst is filtered, and the ester is distilled under reduced pressure.
Yield : 60–75%.
Key Advantage : Utilizes CO as a C2 feedstock, aligning with green chemistry principles.
Purification and Isolation Techniques
Post-synthesis purification is critical due to the ester’s sensitivity to hydrolysis. Common methods include:
Analytical Characterization and Quality Control
Robust characterization ensures batch consistency and structural fidelity:
- NMR Spectroscopy :
- IR Spectroscopy : Strong bands at 1745 cm⁻¹ (C=O stretch) and 1150 cm⁻¹ (C–O–C).
- HPLC : Retention time 8.2 min (C18 column, 70:30 acetonitrile/water).
Chemical Reactions Analysis
Types of Reactions
(2-Methylbutan-2-yl)oxyacetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like sodium hydroxide (NaOH) or other strong bases can facilitate nucleophilic substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted esters or other functionalized compounds.
Scientific Research Applications
(2-Methylbutan-2-yl)oxyacetate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Potential use in biochemical studies to investigate enzyme-catalyzed ester hydrolysis.
Medicine: Research into its potential as a prodrug, where the ester group is hydrolyzed in vivo to release the active drug.
Industry: Utilized in the production of specialty chemicals and as a solvent in various industrial processes.
Mechanism of Action
The mechanism of action of (2-Methylbutan-2-yl)oxyacetate involves its interaction with specific molecular targets. In biochemical applications, the ester group can be hydrolyzed by esterases, releasing the corresponding alcohol and carboxylic acid. This hydrolysis reaction is crucial for its potential use as a prodrug, where the active drug is released upon ester hydrolysis.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares Bis(2-methyl-2-butanyl) oxalate with structurally or functionally related oxalate esters and metal oxalates, emphasizing key properties and applications:
| Compound | Molecular Weight (g/mol) | Melting/Boiling Point | Water Solubility | Thermal Stability | Key Applications |
|---|---|---|---|---|---|
| This compound | 230.29 | ~245°C (decomposes) | Insoluble | High | Specialty solvents, polymers |
| Dimethyl oxalate | 118.09 | 163°C | Slight | Moderate | Pharmaceuticals, fragrances |
| Diethyl oxalate | 146.14 | 185°C | Low | Moderate | Plasticizers, dyes |
| Cobalt oxalate | 146.95 | Decomposes at ~300°C | Insoluble | High | Battery precursors, catalysts |
| Ammonium oxalate | 124.10 | Decomposes at ~70°C | High | Low | Metal purification, analytics |
Key Observations:
Solubility and Polarity: this compound’s branched alkyl chains render it highly insoluble in water, unlike smaller esters like dimethyl oxalate, which exhibit slight solubility . This property aligns it with hydrophobic applications, such as non-aqueous reaction media. In contrast, ammonium oxalate’s ionic nature ensures high water solubility, making it ideal for analytical chemistry and metal ion sequestration .
Thermal Behavior :
- This compound likely decomposes at higher temperatures (~245°C) due to steric hindrance from its bulky substituents, similar to cobalt oxalate’s stability up to 300°C .
- Linear esters (e.g., diethyl oxalate) decompose at lower temperatures, limiting their use in high-temperature processes .
Industrial Relevance :
- Metal oxalates like cobalt oxalate are pivotal in energy storage (e.g., lithium-ion battery precursors), whereas this compound’s niche lies in polymer chemistry, where its steric bulk may impede crystallization, enhancing material flexibility .
- Dimethyl and diethyl oxalates are cost-effective for bulk applications (e.g., plasticizers), but their simpler structures lack the tailored performance of branched analogs .
Research Findings and Data Gaps
- Synthetic Pathways : Branched oxalate esters are typically synthesized via esterification of oxalic acid with tertiary alcohols, though reaction yields and purity data for this compound remain undocumented in open literature .
- Environmental Impact : Oxalate esters generally exhibit low ecotoxicity, but their persistence in ecosystems requires further study, particularly for branched derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
